molecular formula C10H10BrNS B13904045 4-Bromo-6-ethyl-2-methylphenylisothiocyanate CAS No. 1208074-82-1

4-Bromo-6-ethyl-2-methylphenylisothiocyanate

Katalognummer: B13904045
CAS-Nummer: 1208074-82-1
Molekulargewicht: 256.16 g/mol
InChI-Schlüssel: APZCAOAVAOAXCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6-ethyl-2-methylphenylisothiocyanate is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities and are often used in various fields such as agriculture, medicine, and chemical research. This compound, in particular, is characterized by the presence of a bromine atom, an ethyl group, and a methyl group attached to a phenyl ring, along with an isothiocyanate functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-ethyl-2-methylphenylisothiocyanate typically involves the reaction of 4-bromo-6-ethyl-2-methylphenylamine with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions. The general reaction scheme is as follows:

4-Bromo-6-ethyl-2-methylphenylamine+ThiophosgeneThis compound+HCl\text{4-Bromo-6-ethyl-2-methylphenylamine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 4-Bromo-6-ethyl-2-methylphenylamine+Thiophosgene→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-6-ethyl-2-methylphenylisothiocyanate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Addition Reactions: Amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of azides or nitriles.

    Addition: Formation of thioureas or carbamates.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

Wissenschaftliche Forschungsanwendungen

4-Bromo-6-ethyl-2-methylphenylisothiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 4-Bromo-6-ethyl-2-methylphenylisothiocyanate involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and DNA, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions and induce apoptosis in cancer cells. The compound may also inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-2,6-dimethylphenyl isothiocyanate
  • 4-Bromo-2,5-dimethoxyphenethylamine
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

4-Bromo-6-ethyl-2-methylphenylisothiocyanate is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of the ethyl and methyl groups, along with the bromine atom, can affect the compound’s steric and electronic properties, making it distinct from other isothiocyanates.

Eigenschaften

CAS-Nummer

1208074-82-1

Molekularformel

C10H10BrNS

Molekulargewicht

256.16 g/mol

IUPAC-Name

5-bromo-1-ethyl-2-isothiocyanato-3-methylbenzene

InChI

InChI=1S/C10H10BrNS/c1-3-8-5-9(11)4-7(2)10(8)12-6-13/h4-5H,3H2,1-2H3

InChI-Schlüssel

APZCAOAVAOAXCP-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC(=C1)Br)C)N=C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.